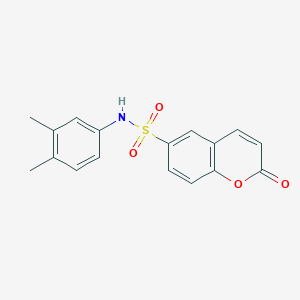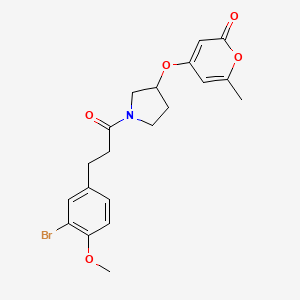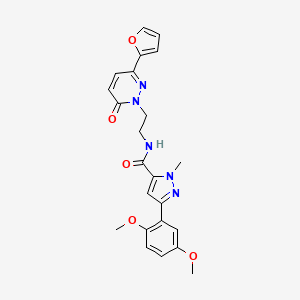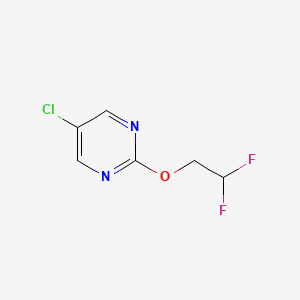![molecular formula C14H14N4O B2508493 2-(3-メトキシフェニル)-6-メチル-2H-ベンゾ[d][1,2,3]トリアゾール-5-アミン CAS No. 848752-87-4](/img/structure/B2508493.png)
2-(3-メトキシフェニル)-6-メチル-2H-ベンゾ[d][1,2,3]トリアゾール-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in multiple scientific and industrial applications.
科学的研究の応用
2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
Target of Action
The compound 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine, a derivative of 1,2,3-triazole, has been reported to have various biological activities 1,2,3-triazoles are known to interact with various biomolecular targets due to their ability to form hydrogen bonding and bipolar interactions .
Mode of Action
The mode of action of 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with its targets, leading to various changes. The triazole ring is capable of interacting with the biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction . This interaction disrupts the normal functioning of the targets, leading to the observed biological effects.
Biochemical Pathways
1,2,3-triazole derivatives have been reported to inhibit certain enzymes . This inhibition could affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
1,2,3-triazoles are known for their chemical stability, which makes them resistant to metabolic degradation . This stability could potentially impact the bioavailability of the compound.
Result of Action
1,2,3-triazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could have significant molecular and cellular effects.
Action Environment
1,2,3-triazoles are known for their stability under various conditions, including hydrolysis, oxidizing and reducing conditions . This suggests that the compound could be stable under various environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including 2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine, often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent and high-quality products .
化学反応の分析
Types of Reactions
2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
1,2,4-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Benzotriazoles: Similar to 1,2,3-triazoles but with a different arrangement of the triazole ring.
Uniqueness
2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various applications .
特性
IUPAC Name |
2-(3-methoxyphenyl)-6-methylbenzotriazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-6-13-14(8-12(9)15)17-18(16-13)10-4-3-5-11(7-10)19-2/h3-8H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZBAHUMRJCPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2508411.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)
![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)



![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)
![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)
![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)
